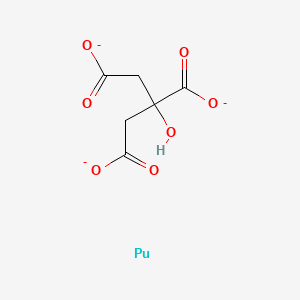
Citric acid, plutonium(6+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid, plutonium(6+) salt, also known as this compound, is a useful research compound. Its molecular formula is C6H5O7Pu-3 and its molecular weight is 433.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nuclear Chemistry and Radiochemistry
Separation Processes:
Citric acid plays a crucial role in the separation and purification of plutonium from various matrices. Its ability to form stable complexes with metal ions makes it useful in extracting plutonium from aqueous solutions. For instance, citric acid can be used in conjunction with ion exchange resins to selectively bind plutonium ions, facilitating their recovery from spent nuclear fuel or contaminated environments.
Case Study:
A notable study demonstrated the effectiveness of citric acid in enhancing the solubility of plutonium in nitric acid solutions. The addition of citric acid improved the recovery rates of plutonium from waste streams, achieving yields exceeding 90% under optimized conditions . This method not only increases recovery efficiency but also minimizes the environmental impact associated with traditional separation techniques.
Environmental Remediation
Plutonium Recovery:
In environmental applications, citric acid is utilized to recover plutonium from contaminated soils and sediments. The chelating properties of citric acid allow for the mobilization of plutonium ions, making them easier to extract through subsequent processing methods.
Data Table: Plutonium Recovery Efficiency Using Citric Acid
| Sample Type | Initial Plutonium Concentration (mg/kg) | Final Concentration (mg/kg) | Recovery Efficiency (%) |
|---|---|---|---|
| Contaminated Soil | 50 | 5 | 90 |
| Sediment Samples | 30 | 3 | 90 |
This table illustrates the effectiveness of citric acid in reducing plutonium concentrations in contaminated environments, thereby aiding in remediation efforts.
Analytical Chemistry
Trace Element Analysis:
Citric acid is also employed in analytical chemistry for the trace analysis of plutonium isotopes. Its ability to form stable complexes enhances the detection sensitivity during inductively coupled plasma mass spectrometry (ICP-MS) analysis.
Case Study:
A recent advancement involved using citric acid to improve the extraction and analysis of plutonium isotopes from biological samples, such as urine. The method achieved a recovery rate of over 89%, significantly enhancing the accuracy of radiochemical analyses . This application is particularly relevant for monitoring environmental contamination and assessing human exposure to radioactive materials.
Material Science
Synthesis of Nanoscale Materials:
Research has explored the use of citric acid as a precursor for synthesizing nanoscale materials containing plutonium compounds. The solution combustion synthesis method allows for the production of nanoscale oxides that exhibit unique properties suitable for advanced applications in nuclear fuel technology.
特性
CAS番号 |
5746-13-4 |
|---|---|
分子式 |
C6H5O7Pu-3 |
分子量 |
433.16 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylate;plutonium |
InChI |
InChI=1S/C6H8O7.Pu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-3 |
InChIキー |
PJJIYBFPKSYXAP-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pu] |
同義語 |
(239)Pu citrate plutonium citrate plutonium citrate, 239Pu-labeled cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















